molecular formula C13H19NO8 B7804510 Metaraminol bitartrate

Metaraminol bitartrate

Cat. No.: B7804510
M. Wt: 317.29 g/mol
InChI Key: VENXSELNXQXCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Metaraminol bitartrate is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which combines the properties of both 2,3-dihydroxybutanedioic acid and 3-(2-amino-1-hydroxypropyl)phenol. It has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dihydroxybutanedioic acid; 3-(2-amino-1-hydroxypropyl)phenol typically involves the reaction of 2,3-dihydroxybutanedioic acid with 3-(2-amino-1-hydroxypropyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, which facilitates the hydrolysis reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as the use of high-pressure reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The exact conditions, including temperature, pressure, and reaction time, are optimized to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

Metaraminol bitartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.

Scientific Research Applications

Metaraminol bitartrate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydroxybutanedioic acid; 3-(2-amino-1-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it binds to alpha-adrenergic receptors, leading to increased force of contraction and reduced heart rate. This interaction is crucial for its therapeutic effects in treating cardiovascular disorders .

Comparison with Similar Compounds

Similar Compounds

    Tartaric Acid: A similar compound with two hydroxyl groups and two carboxylic acid groups.

    Succinic Acid: A compound with two carboxylic acid groups but no hydroxyl groups.

    Phenylalanine: An amino acid with a similar phenolic structure.

Uniqueness

Metaraminol bitartrate is unique due to its combination of hydroxyl, carboxyl, and amino groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets .

Properties

IUPAC Name

3-(2-amino-1-hydroxypropyl)phenol;2,3-dihydroxybutanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VENXSELNXQXCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33402-03-8
Record name Metaraminol hydrogen (+)-tartrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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